Welcome to the BenchChem Online Store!
molecular formula C6H7NO2 B144497 4-(Hydroxymethyl)pyridin-2(1H)-one CAS No. 127838-58-8

4-(Hydroxymethyl)pyridin-2(1H)-one

Cat. No. B144497
M. Wt: 125.13 g/mol
InChI Key: NVWMXLBVGGYAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06093737

Procedure details

2-Oxo-1,2-dihydropyridine-4-carboxylic acid methyl ester (1.8 g, 12.2 mmol), prepared as described in J. Org. Chem., 26, 428 (1961), was suspended in THF(100 ml). A small amount of DMF was added to help increase solubility. LiBH4 (61 mmol) was added and the reaction was stirred for 18 hours at room temperature. MeOH and H2O are added to quench the reaction. The reaction is then concentrated to yield a yellow oil. Flash chromatography (5% MeOH/CHCl3 to 20% MeOH/CHCl3) yielded 4-hydroxymethyl-1H-pyridin-2-one as a white solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
61 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][NH:8][C:7](=[O:11])[CH:6]=1)=O.CN(C=O)C.[Li+].[BH4-].CO>C1COCC1.CO.C(Cl)(Cl)Cl.O>[OH:2][CH2:3][C:5]1[CH:10]=[CH:9][NH:8][C:7](=[O:11])[CH:6]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
COC(=O)C1=CC(NC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
61 mmol
Type
reactant
Smiles
[Li+].[BH4-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to help increase solubility
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is then concentrated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCC1=CC(NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.